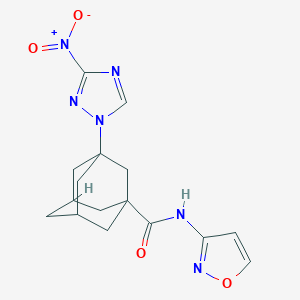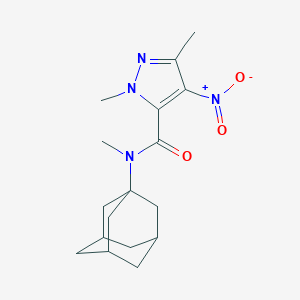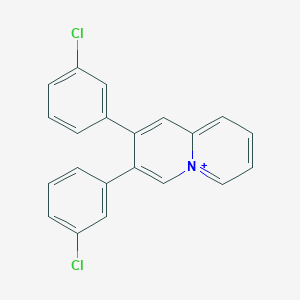
2,3-Bis(3-chlorophenyl)quinolizinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(3-chlorophenyl)quinolizinium (BCQ) is a synthetic compound that belongs to the class of quinolizinium derivatives. BCQ has been extensively studied for its potential applications in various scientific research fields due to its unique chemical properties.
作用機序
The mechanism of action of 2,3-Bis(3-chlorophenyl)quinolizinium is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways and the disruption of cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuronal cells, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the regulation of oxidative stress and inflammation, and the inhibition of viral replication. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. In neuronal cells, this compound has been shown to regulate oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the activity of pro-inflammatory cytokines. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
実験室実験の利点と制限
2,3-Bis(3-chlorophenyl)quinolizinium has several advantages for lab experiments, including its high potency, low toxicity, and well-established synthesis method. However, this compound also has several limitations, including its limited solubility in water and its potential to form toxic metabolites in vivo. These limitations should be taken into consideration when designing experiments involving this compound.
将来の方向性
There are several future directions for the study of 2,3-Bis(3-chlorophenyl)quinolizinium, including the development of novel derivatives with improved potency and selectivity, the elucidation of the mechanism of action, and the evaluation of its potential therapeutic applications in humans. Additionally, the development of novel drug delivery systems for this compound could enhance its efficacy and reduce its toxicity in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapies for a wide range of diseases.
合成法
2,3-Bis(3-chlorophenyl)quinolizinium can be synthesized through a multistep reaction process involving the reaction of 3-chloroaniline with 2,3-dichloroquinoxaline, followed by the reaction of the resulting intermediate with sodium hydroxide and 3-chlorobenzaldehyde. The final product is obtained through the reaction of the intermediate with sulfuric acid and acetic anhydride. The synthesis method of this compound is well-established, and the compound can be synthesized in large quantities with high purity.
科学的研究の応用
2,3-Bis(3-chlorophenyl)quinolizinium has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, this compound has been shown to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus.
特性
分子式 |
C21H14Cl2N+ |
|---|---|
分子量 |
351.2 g/mol |
IUPAC名 |
2,3-bis(3-chlorophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C21H14Cl2N/c22-17-7-3-5-15(11-17)20-13-19-9-1-2-10-24(19)14-21(20)16-6-4-8-18(23)12-16/h1-14H/q+1 |
InChIキー |
QACRFSYCQZQEDC-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
正規SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)
![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)

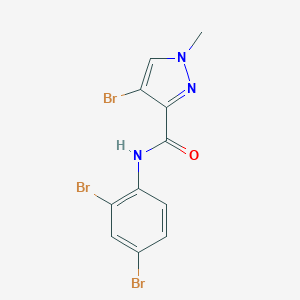
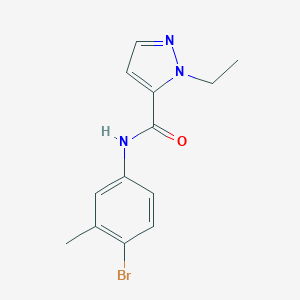
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


